molecular formula C22H21NO B13344250 (7R,8R)-8-([1,1'-Biphenyl]-3-ylmethyl)-5,6,7,8-tetrahydroquinolin-7-ol

(7R,8R)-8-([1,1'-Biphenyl]-3-ylmethyl)-5,6,7,8-tetrahydroquinolin-7-ol

Cat. No.: B13344250
M. Wt: 315.4 g/mol
InChI Key: DZLKNPXYCNFQKB-LEWJYISDSA-N
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Description

(7R,8R)-8-([1,1’-Biphenyl]-3-ylmethyl)-5,6,7,8-tetrahydroquinolin-7-ol is a complex organic compound with a unique structure that includes a biphenyl group and a tetrahydroquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7R,8R)-8-([1,1’-Biphenyl]-3-ylmethyl)-5,6,7,8-tetrahydroquinolin-7-ol typically involves multi-step organic reactions. One common approach is the condensation of a biphenyl derivative with a tetrahydroquinoline precursor under controlled conditions. The reaction may require catalysts such as Lewis acids and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like crystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(7R,8R)-8-([1,1’-Biphenyl]-3-ylmethyl)-5,6,7,8-tetrahydroquinolin-7-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the biphenyl and quinoline moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, (7R,8R)-8-([1,1’-Biphenyl]-3-ylmethyl)-5,6,7,8-tetrahydroquinolin-7-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme interactions and receptor binding. Its structural features make it a candidate for probing biological systems and understanding molecular mechanisms.

Medicine

In medicinal chemistry, (7R,8R)-8-([1,1’-Biphenyl]-3-ylmethyl)-5,6,7,8-tetrahydroquinolin-7-ol is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

The compound’s properties make it useful in the development of materials with specific characteristics, such as polymers and coatings. Its stability and reactivity are advantageous in industrial applications.

Mechanism of Action

The mechanism of action of (7R,8R)-8-([1,1’-Biphenyl]-3-ylmethyl)-5,6,7,8-tetrahydroquinolin-7-ol involves its interaction with molecular targets such as enzymes and receptors. The biphenyl group can engage in π-π interactions, while the quinoline moiety can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of biological molecules and influence cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • (7R,8R)-8-([1,1’-Biphenyl]-2-ylmethyl)-5,6,7,8-tetrahydroquinolin-7-ol
  • (7R,8R)-8-([1,1’-Biphenyl]-4-ylmethyl)-5,6,7,8-tetrahydroquinolin-7-ol

Uniqueness

(7R,8R)-8-([1,1’-Biphenyl]-3-ylmethyl)-5,6,7,8-tetrahydroquinolin-7-ol is unique due to the specific positioning of the biphenyl group, which can influence its reactivity and interaction with other molecules. This positional specificity can lead to distinct biological and chemical properties compared to its analogs.

Properties

Molecular Formula

C22H21NO

Molecular Weight

315.4 g/mol

IUPAC Name

(7R,8R)-8-[(3-phenylphenyl)methyl]-5,6,7,8-tetrahydroquinolin-7-ol

InChI

InChI=1S/C22H21NO/c24-21-12-11-18-10-5-13-23-22(18)20(21)15-16-6-4-9-19(14-16)17-7-2-1-3-8-17/h1-10,13-14,20-21,24H,11-12,15H2/t20-,21+/m0/s1

InChI Key

DZLKNPXYCNFQKB-LEWJYISDSA-N

Isomeric SMILES

C1CC2=C([C@H]([C@@H]1O)CC3=CC(=CC=C3)C4=CC=CC=C4)N=CC=C2

Canonical SMILES

C1CC2=C(C(C1O)CC3=CC(=CC=C3)C4=CC=CC=C4)N=CC=C2

Origin of Product

United States

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